(Z)-ethyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
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Description
This compound appears to be a complex organic molecule with multiple functional groups, including an ester group, a benzodioxin group, and a benzofuran group. The presence of these groups suggests that it might have interesting chemical properties and could potentially be used in a variety of applications, such as in the synthesis of pharmaceuticals or other organic compounds.
Synthesis Analysis
Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar compounds typically involves multi-step organic reactions, including various types of condensation reactions and possibly transition metal-catalyzed couplings.Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems and functional groups. Detailed analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. However, the presence of an ester group suggests that it could participate in reactions such as hydrolysis or transesterification.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals.Safety And Hazards
As with any chemical, handling this compound would require appropriate safety precautions. Without specific information, it’s hard to say exactly what these would be, but they might include using personal protective equipment and working in a well-ventilated area.
Future Directions
The potential uses and future directions for this compound would depend on its properties and the results of further research. It could potentially be used in the synthesis of other compounds, or as a starting point for the development of new drugs or materials.
properties
IUPAC Name |
ethyl 2-[[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO7/c1-3-27-22(25)12(2)29-16-4-5-17-18(9-16)30-19(20(17)24)8-13-6-15(23)7-14-10-26-11-28-21(13)14/h4-9,12H,3,10-11H2,1-2H3/b19-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIIBKOHLPDNCL-UWVJOHFNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Cl)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate |
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